
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate: is an organic compound with the molecular formula C5H9NaO4S. It is a sodium salt derivative of 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate typically involves the reaction of 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt. The reaction can be represented as follows:
3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid+NaOH→sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form the corresponding sulfinate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfinic acid groups into molecules.
- Acts as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for potential use in drug development due to its ability to modify biological molecules.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the formulation of certain types of polymers and resins.
Wirkmechanismus
The mechanism of action of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its sulfinic acid group.
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-methoxy-3-oxopropane-1-sulfinate
- Sodium 3-methyl-3-oxopropane-1-sulfinate
- Sodium 3-ethoxy-2-methyl-3-oxopropane-1-sulfinate
Comparison:
- Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and solubility.
- Compared to sodium 3-methoxy-3-oxopropane-1-sulfinate, the additional methyl group in this compound provides steric hindrance, affecting its chemical behavior.
- The ethoxy derivative, sodium 3-ethoxy-2-methyl-3-oxopropane-1-sulfinate, has different solubility and reactivity profiles due to the ethoxy group.
Eigenschaften
IUPAC Name |
sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJYIZBBVRTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)[O-])C(=O)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
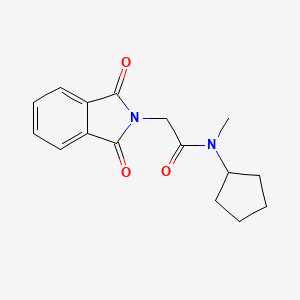
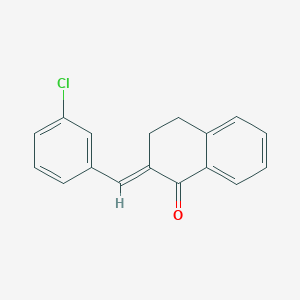
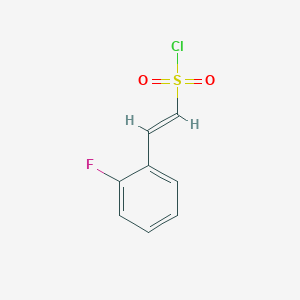
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)

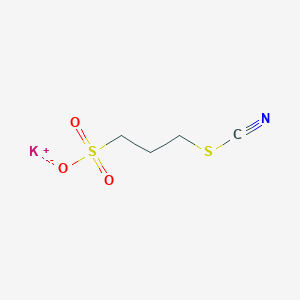
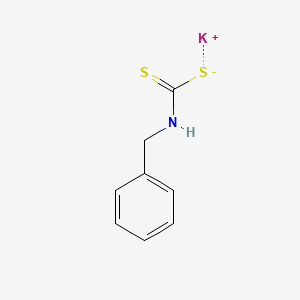
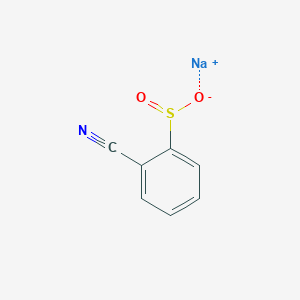
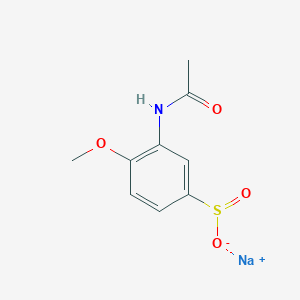
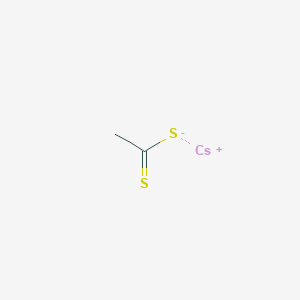
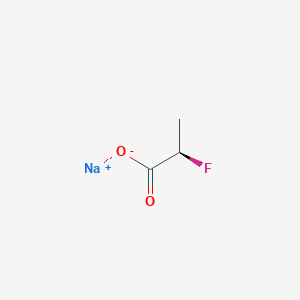
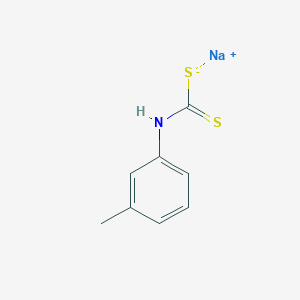
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
